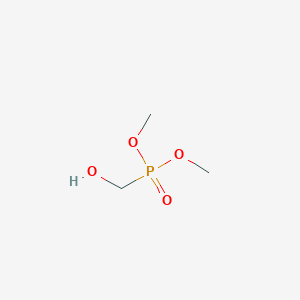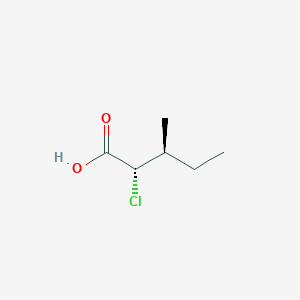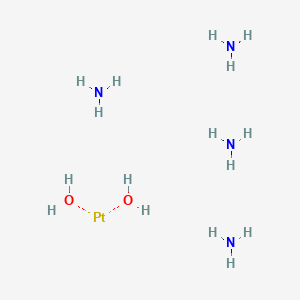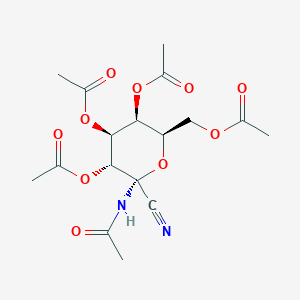
2'-Chloro-4'-hydroxyacetophenone
Overview
Description
2’-Chloro-4’-hydroxyacetophenone is a chemical compound with the molecular formula C8H7ClO2. It has an average mass of 170.593 Da and a monoisotopic mass of 170.013458 Da .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-4’-hydroxyacetophenone consists of a benzene ring attached to a carbonyl group (C=O) and a hydroxyl group (-OH). The benzene ring is also substituted with a chlorine atom .Physical And Chemical Properties Analysis
2’-Chloro-4’-hydroxyacetophenone is a solid at room temperature. It has a boiling point of 110°C . The compound has a molecular weight of 170.6 .Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition
1-(2-Chloro-4-hydroxyphenyl)ethanone: has been utilized as a reagent in the synthesis of hydroxypyrimidine derivatives with HDAC inhibitory activity . HDACs play a crucial role in gene expression regulation, and their dysregulation is associated with various diseases, including cancer. Inhibiting HDACs can alter gene expression patterns and potentially lead to therapeutic benefits.
Pharmaceutical Intermediates
This compound serves as a synthetic intermediate for several chemical families of pharmaceuticals. Researchers use it to create diverse drug candidates, including antiviral agents, anti-inflammatory drugs, and other therapeutic molecules . Its versatile structure allows for modifications that enhance biological activity.
Photocatalysis and Organic Synthesis
Researchers have investigated the use of this compound in photocatalytic reactions and organic transformations. Its hydroxy and chloro groups make it amenable to functionalization, allowing for the creation of new compounds with specific properties .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Its molecular weight is 170.6, and it is a solid at room temperature . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chloro-4-hydroxyphenyl)ethanone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Specific studies on the influence of environmental factors on this compound are lacking .
properties
IUPAC Name |
1-(2-chloro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXWOPVKMSPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497943 | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68301-59-7 | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)



![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

